Fmoc-Dap-OH Fmoc-Dap-OH
Brand Name: Vulcanchem
CAS No.: 181954-34-7
VCID: VC21543327
InChI: InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol

Fmoc-Dap-OH

CAS No.: 181954-34-7

VCID: VC21543327

Molecular Formula: C18H18N2O4

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Dap-OH - 181954-34-7

Description

Fmoc-Dap-OH, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid, is a derivative of the amino acid 2,3-diaminopropionic acid. It is commonly used in peptide synthesis due to its versatility and the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which facilitates the synthesis of complex peptides by preventing unwanted side reactions during the synthesis process.

Synthesis and Applications

Fmoc-Dap-OH is synthesized by protecting the amino group of 2,3-diaminopropionic acid with the Fmoc group. This process typically involves reacting the amino acid with Fmoc-chloride in the presence of a base such as sodium carbonate.

Synthesis Steps:

  • Protection of the Amino Group: The amino group of 2,3-diaminopropionic acid is protected using the Fmoc group.

  • Purification: The resulting Fmoc-Dap-OH is purified using techniques like recrystallization or chromatography.

Fmoc-Dap-OH is extensively used in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing complex peptides. Its applications include the synthesis of peptides with diverse functionalities, which are crucial in biomedical research for studying protein-protein interactions and developing therapeutic agents.

Research Findings and Biological Activities

Research on Fmoc-Dap-OH and its derivatives has shown potential in various biological applications. For instance, peptides synthesized using modified amino acids like Fmoc-Dap-OH can exhibit enhanced stability and efficacy in targeting specific cellular processes, including cancer cell targeting.

Biological Activities:

  • Peptide Synthesis: Fmoc-Dap-OH facilitates the synthesis of complex peptides with improved stability and functionality.

  • Cellular Interactions: Peptides derived from Fmoc-Dap-OH can interact with cellular components, influencing signaling pathways and metabolic processes.

  • Therapeutic Potential: Derivatives of diaminopropionic acids have shown promise in developing antimicrobial and anticancer agents.

CAS No. 181954-34-7
Product Name Fmoc-Dap-OH
Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
IUPAC Name (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1
Standard InChIKey HDSLKWZYHRLRRL-INIZCTEOSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[NH3+])C(=O)[O-]
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[NH3+])C(=O)[O-]
Synonyms Fmoc-Dap-OH;181954-34-7;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoicacid;N2-Fmoc-L-2,3-diaminopropionicacid;(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;Nalpha-Fmoc-L-2,3-diaminopropionicacid;Fmoc-L-Dapa-OH;AmbotzFAA1467;AC1LEMHB;47552_ALDRICH;SCHEMBL418101;47552_FLUKA;CTK1B9090;ZINC57603;HDSLKWZYHRLRRL-INIZCTEOSA-N;MolPort-003-725-379;ACT06569;CF-791;AKOS015892809;AJ-09748;AK-44570;AN-30514;SC-10226;AM20030205;FT-0679770
PubChem Compound 688638
Last Modified Aug 15 2023

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